Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. It is classified as an amino acid derivative, specifically a substituted benzoate. The compound's structure features a bromine atom at the para position of the benzoate ring and an aminoethyl side chain, which contributes to its biological activity.
This compound can be derived from the reaction of 4-bromobenzoic acid with aminoethyl derivatives. It falls under the category of benzoate esters and is particularly noted for its potential in medicinal chemistry due to its chiral nature.
The synthesis of methyl (S)-2-(1-aminoethyl)-4-bromobenzoate can be accomplished through several methods, including:
The molecular formula for methyl (S)-2-(1-aminoethyl)-4-bromobenzoate is . The compound has a molecular weight of approximately 258.07 g/mol.
Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development or material science .
The mechanism of action for methyl (S)-2-(1-aminoethyl)-4-bromobenzoate primarily involves its interaction with biological targets. As a potential pharmaceutical agent:
Studies suggest that such compounds may exhibit antibacterial or anti-inflammatory properties, although specific mechanisms require further investigation .
These properties are essential for understanding how the compound behaves under different conditions and its potential applications .
Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate has several scientific uses:
Asymmetric catalysis provides a direct route to install the chiral 1-aminoethyl group with high enantiomeric excess (e.e.). Transition-metal catalysts with chiral ligands are particularly effective for hydrogenation or reductive amination of the corresponding prochiral ketone precursor, methyl 2-(1-oxoethyl)-4-bromobenzoate. Copper complexes with axially chiral ligands, such as derivatives of 1,1′-bi-2-naphthol (BINOL), enable precise facial differentiation during ketone reduction. For example, catalysts incorporating phenanthroline units linked to BINOL via a C–O single bond exhibit conformational flexibility that dictates enantioselectivity. Rotamer isolation via X-ray crystallography confirms that specific conformers induce opposite chiral environments, achieving e.e. values exceeding 97% in analogous biaryl syntheses [6].
Table 1: Asymmetric Catalytic Systems for Chiral Amine Synthesis
Catalyst System | Substrate Class | e.e. (%) | Key Feature |
---|---|---|---|
Cu/(R)-BINOL-phenanthroline | Axially chiral biaryls | >97 | Conformational enantiodiscrimination |
Pd/Chiral MOFs | Prochiral ketones | >90 | Enzyme-mimetic pores |
Rh/BINAP | β-Aryl-β-ketoesters | 85–95 | Rigid bidentate phosphine |
Metal-organic frameworks (MOFs) with chiral pores serve as heterogeneous alternatives, facilitating catalyst recovery. Chiral MOFs incorporating BINOL-derived linkers create confined spaces that position substrates near catalytic metal sites (e.g., Pd, Cu), enabling e.e. >90% for aminoethyl precursors. The MOF’s rigidity enhances stereoselectivity by minimizing unproductive conformations, mimicking enzymatic precision [5].
Chiral resolution separates racemic methyl 2-(1-aminoethyl)-4-bromobenzoate into its (S)-enantiomer using diastereomeric salt formation. Tartaric acid or (S)-mandelic acid are preferred resolving agents due to their complementary hydrogen-bonding motifs with the aminoethyl group. The process exploits divergent solubility: the (S)-amine/(S)-acid salt preferentially crystallizes from polar aprotic solvents like tetrahydrofuran or acetone, while the (R)-counterpart remains in solution [1] [3]. Critical parameters include:
Table 2: Resolution Performance with Selected Resolving Agents
Resolving Agent | Solvent System | (S)-Salt Yield (%) | e.e. (%) | Recycle Efficiency |
---|---|---|---|---|
(S)-Mandelic acid | Toluene/methanol | 91 | 98 | >95% via epimerization |
L-(+)-Tartaric acid | Acetone/water | 85 | 95 | 90% |
Dibenzoyl tartaric acid | Ethyl acetate | 78 | 97 | 88% |
This approach aligns with industrial Resolution-Racemization-Recycle (RRR) synthesis, as demonstrated for duloxetine intermediates [1]. For scale-up, preferential crystallization ("entrainment") seeds the mixture with (S)-salt crystals to direct enantioselective nucleation, reducing resolving agent consumption [1].
The amine and ester functionalities in methyl 2-(1-aminoethyl)-4-bromobenzoate necessitate orthogonal protection during synthesis. Key strategies include:
Protecting groups also direct regiochemistry in cross-coupling reactions. The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids when the amine is protected as a carbamate (e.g., Boc). Subsequent deprotection yields biaryl-functionalized (S)-amines without racemization [7] . This synergy enables routes to complex targets like protease inhibitors or ABCG2 modulators, where the bromobenzoate scaffold acts as a coupling handle [7].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3